molecular formula C8H14Cl2N2 B2716180 1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride CAS No. 861135-53-7

1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride

Cat. No.: B2716180
CAS No.: 861135-53-7
M. Wt: 209.11
InChI Key: NCYZDBVWNDYSFB-UHFFFAOYSA-N
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Description

1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride is an organic compound that features a pyrazole ring substituted with a tert-butyl group and a chloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride typically involves the chloromethylation of 1-tert-butyl-1H-pyrazole. This can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) under controlled conditions . The reaction proceeds via the formation of a chloromethyl cation, which then undergoes electrophilic substitution on the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can modify the pyrazole ring or the substituents attached to it.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1-tert-butyl-4-(azidomethyl)-1H-pyrazole, while oxidation with potassium permanganate can produce 1-tert-butyl-4-(carboxymethyl)-1H-pyrazole.

Scientific Research Applications

1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used to study the effects of pyrazole derivatives on biological systems, including enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride is unique due to the presence of the pyrazole ring, which imparts different electronic and steric properties compared to benzene derivatives. This uniqueness can lead to distinct reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-tert-butyl-4-(chloromethyl)pyrazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2.ClH/c1-8(2,3)11-6-7(4-9)5-10-11;/h5-6H,4H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYZDBVWNDYSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C=N1)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

0.77 g of (1-t-butyl-1H-pyrazol-4-yl)methanol was dissolved in 25 ml of dichloromethane, and 1.7 ml of thionyl chloride was added. The mixture was stirred at room temperature for 5 hours. Thereafter, the reaction mixture was concentrated under reduced pressure to obtain 1.12 g of 1-t-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride.
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two

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